molecular formula C16H22BrNO3S2 B2434561 5-bromo-N-[(2-methoxyadamantan-2-yl)methyl]thiophene-2-sulfonamide CAS No. 1797717-09-9

5-bromo-N-[(2-methoxyadamantan-2-yl)methyl]thiophene-2-sulfonamide

Cat. No.: B2434561
CAS No.: 1797717-09-9
M. Wt: 420.38
InChI Key: FMXWZUWYWAGZJN-UHFFFAOYSA-N
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Description

5-Bromo-N-[(2-methoxyadamantan-2-yl)methyl]thiophene-2-sulfonamide (CAS 1797717-09-9) is a high-purity synthetic sulfonamide derivative of significant interest in medicinal chemistry and antibacterial research . This compound features a unique hybrid structure, integrating a 5-bromothiophene sulfonamide moiety with a methoxy-adamantane group, resulting in a molecular formula of C16H22BrNO3S2 and a molecular weight of 420.38 . Sulfonamide compounds, like this one, are known to exhibit their primary biological activity by acting as competitive inhibitors of bacterial dihydropteroate synthase, a key enzyme in the folate synthesis pathway . This mechanism disrupts the production of essential nucleic acids in bacteria, leading to a bacteriostatic effect . Recent scientific investigations into structurally related 5-bromo-N-alkylthiophene-2-sulfonamides have demonstrated exceptional potency against multidrug-resistant bacterial strains, including New Delhi Metallo-β-lactamase (NDM) producing Klebsiella pneumoniae (ST147), with one study reporting a remarkably low Minimum Inhibitory Concentration (MIC) of 0.39 µg/mL . The incorporation of the rigid, hydrophobic adamantane group is a strategic medicinal chemistry approach often used to enhance binding affinity to biological targets and improve metabolic stability. With a guaranteed purity of 95%+, this compound is intended for research applications such as investigating new antibacterial agents to combat antimicrobial resistance, exploring structure-activity relationships in chemical probe design, and serving as a key synthetic intermediate for further derivatization via cross-coupling reactions . This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

5-bromo-N-[(2-methoxy-2-adamantyl)methyl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22BrNO3S2/c1-21-16(9-18-23(19,20)15-3-2-14(17)22-15)12-5-10-4-11(7-12)8-13(16)6-10/h2-3,10-13,18H,4-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMXWZUWYWAGZJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(C2CC3CC(C2)CC1C3)CNS(=O)(=O)C4=CC=C(S4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22BrNO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-[(2-methoxyadamantan-2-yl)methyl]thiophene-2-sulfonamide typically involves multiple steps:

    Bromination of Thiophene: The starting material, thiophene, is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or a radical initiator like azobisisobutyronitrile (AIBN).

    Formation of Sulfonamide: The brominated thiophene is then reacted with a sulfonyl chloride, such as methanesulfonyl chloride, in the presence of a base like triethylamine to form the sulfonamide group.

    Adamantane Derivative Introduction: The final step involves the introduction of the 2-methoxyadamantan-2-yl group through a nucleophilic substitution reaction. This can be achieved by reacting the sulfonamide intermediate with 2-methoxyadamantane-2-methyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and reaction monitoring would be essential to maintain safety and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions:

    Oxidation and Reduction: The sulfonamide group can be involved in oxidation and reduction reactions, potentially altering the compound’s reactivity and properties.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be employed.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted thiophenes, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Chemistry

In chemistry, 5-bromo-N-[(2-methoxyadamantan-2-yl)methyl]thiophene-2-sulfonamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. The adamantane moiety is known for its antiviral and neuroprotective properties, making this compound a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs)

Mechanism of Action

The mechanism of action of 5-bromo-N-[(2-methoxyadamantan-2-yl)methyl]thiophene-2-sulfonamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its sulfonamide and adamantane groups. These interactions can modulate biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    5-bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide: This compound shares the brominated thiophene core but differs in the substituent groups.

    2-bromo-5-methylthiophene: Another brominated thiophene derivative with different functional groups.

Uniqueness

The uniqueness of 5-bromo-N-[(2-methoxyadamantan-2-yl)methyl]thiophene-2-sulfonamide lies in its combination of a brominated thiophene ring, a sulfonamide group, and an adamantane derivative. This combination imparts distinct chemical and physical properties, making it valuable for various applications.

Biological Activity

5-bromo-N-[(2-methoxyadamantan-2-yl)methyl]thiophene-2-sulfonamide is a complex organic compound noted for its potential biological activities, particularly in medicinal chemistry. This article explores its synthesis, biological mechanisms, and efficacy against various pathogens, with a focus on its role as a pharmacophore.

Chemical Structure and Properties

The compound features several key structural components:

  • Brominated Thiophene Ring : Provides unique electronic properties and reactivity.
  • Sulfonamide Group : Known for its biological activity, particularly as an antibacterial agent.
  • Adamantane Derivative : Associated with antiviral and neuroprotective properties.

The IUPAC name for the compound is 5-bromo-N-[(2-methoxy-2-adamantyl)methyl]thiophene-2-sulfonamide, with the following molecular formula: C16H22BrNO3SC_{16}H_{22}BrNO_3S .

Synthesis

The synthesis of this compound typically involves:

  • Bromination of Thiophene : Using bromine or N-bromosuccinimide (NBS) under catalytic conditions.
  • Formation of Sulfonamide : Reacting the brominated thiophene with sulfonyl chloride in the presence of a base like triethylamine .

Antibacterial Properties

Recent studies have highlighted the compound's activity against resistant strains of bacteria such as Klebsiella pneumoniae producing New Delhi Metallo-β-lactamase (NDM). The synthesized derivatives showed promising results:

  • Minimum Inhibitory Concentration (MIC) : The most effective derivative exhibited an MIC of 0.39μg/mL0.39\,\mu g/mL and a Minimum Bactericidal Concentration (MBC) of 0.78μg/mL0.78\,\mu g/mL .

This indicates a strong potential for therapeutic applications in treating infections caused by resistant bacterial strains.

The exact mechanism through which this compound exerts its biological effects is still under investigation. However, it is believed to interact with specific molecular targets such as enzymes or receptors, modulating key biological pathways. For instance, sulfonamides are known to inhibit carbonic anhydrases (CAs), which play critical roles in various physiological processes .

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, it is helpful to compare it with similar sulfonamides:

Compound NameStructureBiological Activity
5-bromo-N-(pyrazin-2-yl)thiophene-2-carboxamideStructureModerate CA inhibition
5-bromo-N-methylthiophene-2-sulfonamideStructureWeak antibacterial activity

The combination of the adamantane moiety and the sulfonamide group in this compound provides distinct advantages in terms of solubility and interaction with biological targets compared to other compounds .

Case Studies

  • Study on Antibacterial Efficacy : A recent publication demonstrated that derivatives of this compound effectively inhibited NDM-producing Klebsiella pneumoniae, showcasing its potential as an alternative therapeutic option against antibiotic-resistant infections .
  • In Silico Studies : Computational modeling has provided insights into how this compound interacts at the molecular level with bacterial proteins, revealing hydrogen bonding and hydrophobic interactions that contribute to its efficacy .

Q & A

Q. What synthetic methodologies are effective for preparing 5-bromo-N-[(2-methoxyadamantan-2-yl)methyl]thiophene-2-sulfonamide, and what critical parameters influence reaction efficiency?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including nucleophilic substitution, coupling reactions (e.g., Suzuki or Buchwald-Hartwig), and sulfonamide bond formation. Key steps include:
  • Thiophene sulfonylation : Use SOCl₂ or sulfonyl chloride derivatives to introduce the sulfonamide group .
  • Adamantane functionalization : Methoxy-adamantane intermediates are synthesized via Friedel-Crafts alkylation or Grignard reactions, followed by bromination .
  • Coupling reactions : Optimize catalysts (e.g., Pd-based catalysts for Suzuki coupling) and solvents (DMF, THF) to enhance yield .
    Critical parameters :
  • Temperature control (60–100°C for coupling reactions) .
  • Solvent polarity (polar aprotic solvents improve nucleophilicity) .
  • Catalyst loading (0.5–5 mol% Pd for cross-couplings) .

Q. Which spectroscopic techniques are most reliable for confirming the structure and purity of this compound?

  • Methodological Answer :
  • NMR spectroscopy : ¹H/¹³C NMR identifies adamantane methoxy protons (δ 3.2–3.5 ppm) and thiophene sulfonamide protons (δ 7.5–8.0 ppm). 2D NMR (COSY, HSQC) resolves stereochemistry .
  • Mass spectrometry (HRMS) : Confirms molecular ion peaks (e.g., [M+H]⁺) and bromine isotopic patterns .
  • IR spectroscopy : Detects sulfonamide S=O stretches (1350–1150 cm⁻¹) .
  • HPLC-PDA : Purity assessment (>95% by reverse-phase C18 columns) .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve the yield of this compound in multi-step syntheses?

  • Methodological Answer :
  • Microwave-assisted synthesis : Reduces reaction time (e.g., 10 min at 60°C for coupling steps) and improves regioselectivity .
  • Protecting groups : Use tert-butyl or benzyl groups to shield reactive sites (e.g., adamantane hydroxyls) during sulfonylation .
  • Workflow Table :
StepReaction TypeOptimal ConditionsYield Range
1Adamantane brominationHBr/AcOH, 80°C60–75%
2Thiophene sulfonylationSOCl₂, reflux70–85%
3Suzuki couplingPd(PPh₃)₄, K₂CO₃, DMF/H₂O50–65%

Q. What strategies are recommended for analyzing contradictory bioactivity data in assays involving this compound derivatives?

  • Methodological Answer :
  • Orthogonal assays : Compare enzymatic inhibition (e.g., kinase assays) vs. cellular viability (MTT assays) to distinguish target-specific vs. off-target effects .
  • Structural analogs : Test derivatives with modified adamantane or thiophene moieties to identify SAR trends .
  • Data contradiction resolution :
  • Dose-response curves : Confirm EC₅₀/IC₅₀ consistency across replicates .
  • Solubility checks : Use DLS or nephelometry to rule out aggregation artifacts .

Q. How does the adamantane moiety influence the physicochemical and biological properties of this compound compared to other substituents?

  • Methodological Answer :
  • Physicochemical effects :
  • Lipophilicity : Adamantane increases logP (measured via shake-flask method), enhancing membrane permeability .
  • Thermal stability : DSC/TGA shows higher melting points (~200°C) due to adamantane’s rigidity .
  • Biological effects :
  • Target engagement : Adamantane’s bulkiness improves selectivity for hydrophobic binding pockets (e.g., carbonic anhydrase IX) .
  • Metabolic stability : Microsomal assays indicate slower CYP450-mediated degradation vs. linear alkyl chains .

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